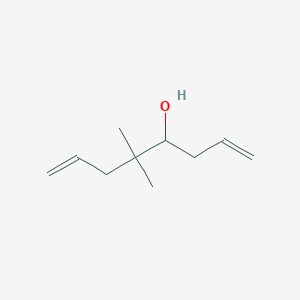

5,5-Dimethylocta-1,7-dien-4-ol

Beschreibung

5,5-Dimethylocta-1,7-dien-4-ol is a branched alkenol with a molecular formula of C₁₀H₁₈O. Its structure features a hydroxyl group at position 4, two methyl groups at position 5, and conjugated double bonds at positions 1 and 5. This compound is synthesized via stereoselective diboration of alkenes followed by purification using silica gel chromatography, yielding 80% under optimized conditions .

Eigenschaften

CAS-Nummer |

88068-07-9 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

5,5-dimethylocta-1,7-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-7-9(11)10(3,4)8-6-2/h5-6,9,11H,1-2,7-8H2,3-4H3 |

InChI-Schlüssel |

KCLHYFSAGIHZFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC=C)C(CC=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylocta-1,7-dien-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as isoprene and acetone.

Grignard Reaction: A Grignard reagent is prepared from isoprene and magnesium in anhydrous ether. This reagent is then reacted with acetone to form the intermediate.

Hydrolysis: The intermediate is hydrolyzed to yield 5,5-Dimethylocta-1,7-dien-4-ol.

Industrial Production Methods: Industrial production of 5,5-Dimethylocta-1,7-dien-4-ol often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethylocta-1,7-dien-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halides or amines

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,5-Dimethylocta-1,7-dien-4-ol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in complex molecule synthesis.

Biology: In biological research, this compound is investigated for its antimicrobial and antifungal properties. It is also used in studies related to plant metabolism and essential oil composition.

Medicine: The compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory and analgesic agent. It is also studied for its role in traditional medicine and aromatherapy.

Industry: In the industrial sector, 5,5-Dimethylocta-1,7-dien-4-ol is used in the production of fragrances, flavorings, and as an additive in various consumer products .

Wirkmechanismus

The mechanism of action of 5,5-Dimethylocta-1,7-dien-4-ol involves its interaction with cellular membranes and enzymes. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound also inhibits certain enzymes involved in microbial metabolism, contributing to its antimicrobial properties. In biological systems, it may interact with receptors and signaling pathways, leading to its observed therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties and Comparisons

Structural and Functional Insights

Positional Isomerism Effects :

- The methyl group positions (C5 vs. C2/C4) and double bond locations (1,7 vs. 2,7) significantly alter molecular geometry and reactivity. For instance, 2,4-dimethylocta-2,7-dien-4-ol’s conjugated 2,7-diene system may enhance stability and volatility, making it suitable for fragrance applications . In contrast, the 1,7-diene system in 5,5-dimethylocta-1,7-dien-4-ol could influence its stereoselectivity in synthetic reactions .

Hydroxyl Group Reactivity :

- Both compounds share a hydroxyl group at C4, but steric hindrance from the methyl groups in 5,5-dimethylocta-1,7-dien-4-ol may reduce its nucleophilicity compared to the less hindered 2,4-dimethyl analog.

Industrial Relevance: The Symrise AG patent highlights 2,4-dimethylocta-2,7-dien-4-ol as an odorant, suggesting its use in perfumery due to favorable volatility and scent profile . No such data exists for 5,5-dimethylocta-1,7-dien-4-ol, though its synthesis efficiency (80% yield) indicates scalability for research or niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.